molecular formula C18H24O3 B1251751 2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone

2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone

Cat. No.: B1251751
M. Wt: 288.4 g/mol
InChI Key: GKCNNWJPOJGTLV-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone is a prenylquinone.
2-Polyprenyl-3-methyl-6-methoxy-1, 4-benzoquinone belongs to the class of organic compounds known as prenylquinones. These are quinones with a structure characterized by the quinone ring substituted by an prenyl side-chain. 2-Polyprenyl-3-methyl-6-methoxy-1, 4-benzoquinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-polyprenyl-3-methyl-6-methoxy-1, 4-benzoquinone is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Biosynthesis and Precursor Function

2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone, as a part of the ubiquinone biosynthetic pathway, is a significant compound in both bacterial and fungal organisms. Studies have shown its presence and precursor role in various species. For instance, it was identified in gram-negative bacteria like Escherichia coli, where it's involved in the biosynthesis of ubiquinones, essential components in cellular energy production processes (Whistance, Dillon, & Threlfall, 1969). Similarly, in fungi such as Aspergillus flavus, it acts as a precursor to ubiquinone-10, a key molecule in mitochondrial electron transport (Law, Threlfall, & Whistance, 1970).

Role in Cellular Processes

This compound's relevance extends to its impact on cellular processes, particularly in the energy production mechanism. In non-photosynthetic gram-negative bacteria, its derivatives are vital precursors for ubiquinones, which are crucial for cellular respiration and energy generation (Whistance, Brown, & Threlfall, 1970). Moreover, in the context of eukaryotic cells, like yeast, it is involved in the ubiquinone biosynthesis pathway, essential for mitochondrial function (Barkovich et al., 1997).

Chemical Properties and Synthesis

The chemical properties of this compound have been studied to understand its role in various biological contexts. Its electrochemical properties, for example, have been explored to understand its function in biological systems (Prince, Halbert, & Upton, 1987). Furthermore, efficient methods for synthesizing derivatives of this compound have been developed, highlighting its importance in scientific research (González et al., 2006).

Properties

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H24O3/c1-12(2)7-6-8-13(3)9-10-15-14(4)16(19)11-17(21-5)18(15)20/h7,9,11H,6,8,10H2,1-5H3/b13-9+

InChI Key

GKCNNWJPOJGTLV-UKTHLTGXSA-N

Isomeric SMILES

CC1=C(C(=O)C(=CC1=O)OC)C/C=C(\C)/CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)OC)CC=C(C)CCC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone
Reactant of Route 2
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone
Reactant of Route 3
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone
Reactant of Route 4
Reactant of Route 4
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone
Reactant of Route 5
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone
Reactant of Route 6
2-Polyprenyl-3-methyl-6-methoxy-1,4-benzoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.